Comparative SAR: C2-Methyl and C4-Bromo Substitution Enables Potent FGFR Inhibition
Derivatives synthesized from 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibition of Fibroblast Growth Factor Receptors (FGFRs) . In a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h, which contains the C4 substitution pattern accessible from this building block, demonstrated potent FGFR1-4 inhibition with IC50 values of 7, 9, 25, and 712 nM, respectively . This compares favorably to other 7-azaindole derivatives lacking the optimal C4/C2 substitution, which may show significantly reduced or altered kinase inhibition profiles .
| Evidence Dimension | FGFR1-4 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50: FGFR1=7 nM, FGFR2=9 nM, FGFR3=25 nM, FGFR4=712 nM (for derivative 4h synthesized from the target compound core) |
| Comparator Or Baseline | Other 1H-pyrrolo[2,3-b]pyridine derivatives with different substitution patterns (e.g., lacking C2-methyl or C4-bromo) showing altered or reduced potency. |
| Quantified Difference | Compound 4h achieves low nanomolar IC50 values for FGFR1-3, a level of potency not consistently observed across all 7-azaindole analogs. |
| Conditions | In vitro kinase inhibition assay (specific assay details not provided in abstract) |
Why This Matters
This quantitative evidence demonstrates that the specific C4/C2 substitution pattern of this building block is critical for achieving high-potency FGFR inhibition, guiding medicinal chemists in selecting the correct starting material for lead optimization.
